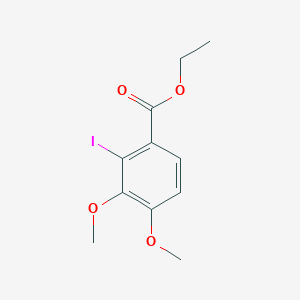![molecular formula C8H11FO2 B13009177 Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13009177.png)
Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate is a bicyclic compound with a unique structure that includes a fluorine atom and a carboxylate ester group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique bicyclic structure provides distinct chemical properties that can be exploited in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate typically involves a [2+2] cycloaddition reaction. This photochemical reaction uses light to induce the formation of the bicyclic structure from simpler precursors. The reaction conditions often include the use of a photoreactor and specific wavelengths of light to achieve the desired product .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the principles of photochemistry and cycloaddition reactions are likely employed on a larger scale. Optimization of reaction conditions, such as light intensity, reaction time, and solvent choice, would be crucial for efficient industrial production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and reactivity. The bicyclic structure provides rigidity, which can affect the compound’s overall conformation and interaction with biological targets.
Comparison with Similar Compounds
Bicyclo[2.1.1]hexane-1-carboxylate: Lacks the fluorine atom, resulting in different reactivity and properties.
Methyl bicyclo[2.1.1]hexane-1-carboxylate: Similar structure but without the fluorine atom, leading to different chemical behavior.
Fluorobicyclo[2.1.1]hexane: Lacks the carboxylate ester group, affecting its solubility and reactivity.
Uniqueness: Methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate is unique due to the presence of both a fluorine atom and a carboxylate ester group. This combination provides distinct chemical properties, such as increased reactivity and potential for specific interactions in biological systems .
Properties
Molecular Formula |
C8H11FO2 |
|---|---|
Molecular Weight |
158.17 g/mol |
IUPAC Name |
methyl 4-fluorobicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C8H11FO2/c1-11-6(10)7-2-3-8(9,4-7)5-7/h2-5H2,1H3 |
InChI Key |
HGHUAJBLPVMKNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(C1)(C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


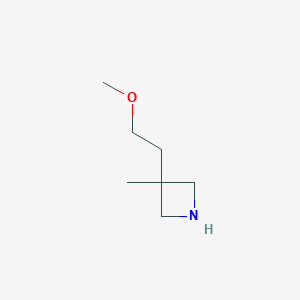
![7-Chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13009096.png)
![tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13009104.png)
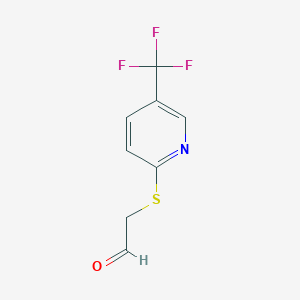
![Tert-butyl 6-cyano-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13009108.png)
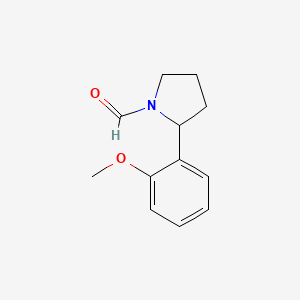
![1-{Decahydropyrrolo[3,4-d]azepin-6-yl}ethan-1-one hydrochloride](/img/structure/B13009120.png)
![tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13009126.png)
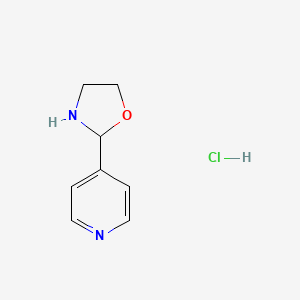
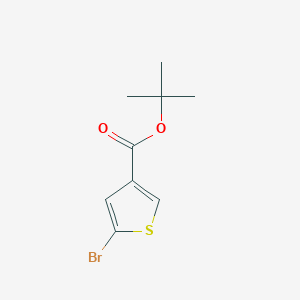
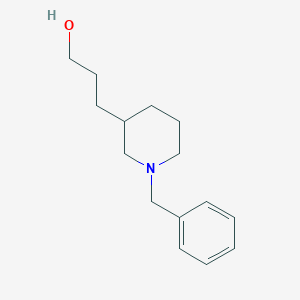
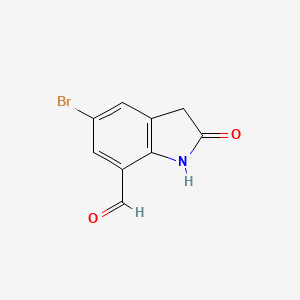
![Ethyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B13009151.png)
